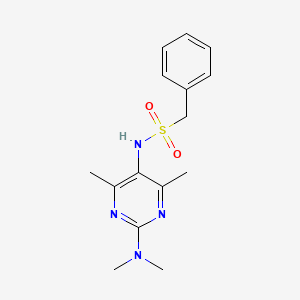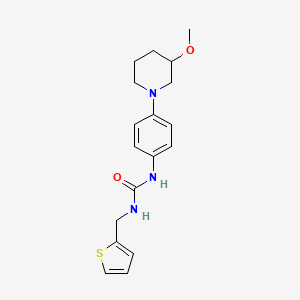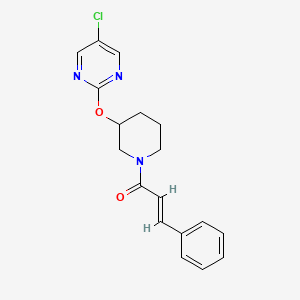![molecular formula C20H16FNOS B2978300 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide CAS No. 339096-22-9](/img/structure/B2978300.png)
4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide” is a chemical compound with the molecular formula C20H16FNOS . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C20H16FNOS, and its molecular weight, 337.41 . For a more detailed structural analysis, techniques such as X-ray diffraction could be used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.41 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources .Scientific Research Applications
Alzheimer's Disease Research
4-Fluoro-N-{4-[(4-Methylphenyl)Sulfanyl]Phenyl}Benzenecarboxamide has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. A study employed this probe with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. It revealed significant decreases in receptor densities in the hippocampi and raphe nuclei of these patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).
Materials Science
In materials science, derivatives of 4-Fluoro-N-{4-[(4-Methylphenyl)Sulfanyl]Phenyl}Benzenecarboxamide have been used in synthesizing novel aromatic polyamides. These polyamides demonstrated high-molecular-weight and solubility in polar solvents, showing potential for creating tough, flexible films with high tensile strength and thermal stability (Hsiao et al., 1996).
Dopamine Antagonistic Activity
This compound's derivatives were also explored as conformationally restricted analogues of substituted benzamides for dopamine antagonistic activity. These studies highlighted the compound's potential as a dopamine D-2 antagonist, offering insights into new classes of antipsychotics (van Wijngaarden et al., 1987).
Crystallography
In the field of crystallography, the compound was studied for its dimorphic behavior in a non-centrosymmetric environment, providing valuable insights into molecular packing and intermolecular interactions in prochiral molecules (Chopra & Row, 2005).
Fluorescent Probes
Research in biochemistry utilized derivatives of this compound to develop fluorescent probes for detecting H2S in serum. This illustrates its application in designing sensitive and selective sensors for biological molecules (Lee et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNOS/c1-14-2-10-18(11-3-14)24-19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAYENXPINXUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentylsulfanyl-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2978217.png)

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2978222.png)



![4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2978230.png)
![8-(3-methoxypropyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978232.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2978234.png)


![2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2978238.png)
![N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide](/img/structure/B2978239.png)
